methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Overview
Description
“Methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate” is a chemical compound with the linear formula C16H17N3O3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C1C2=CC (C (OC)=O)=NN2CCCN1
. This represents the structure of the molecule in a linear format. Physical and Chemical Properties Analysis
This compound has a molecular weight of 209.20 . It is a solid at room temperature . The InChI key, which is a unique identifier for the compound, isVWXQPZYUOQXYLQ-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of N-Heterocycle-Fused Compounds
A study by Dzedulionytė et al. (2022) introduced a general approach for synthesizing various N-heterocycle-fused compounds, including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones. This method involves a regioselective strategy starting from aryl- or methyl-1H-pyrazole-5-carboxylates, leading to oxirane ring-opening and cyclization to yield the target compounds. This research expands the understanding of synthesizing fused heterocyclic compounds (Dzedulionytė et al., 2022).
Development of New Tricyclic Nitrogen-Containing Nucleus
Massa et al. (1984) reported on the synthesis of 1H,4H-pyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine derivatives, a new tricyclic nitrogen-containing nucleus. This work contributes to the exploration of nitrogen heterocyclic compounds, expanding the chemical repertoire for research and potential applications (Massa et al., 1984).
Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines
Bruni et al. (1993) synthesized a series of pyrazolo[1,5-a]pyrimidines that served as intermediates for developing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 8H-pyrazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepines. This study highlights the importance of these compounds in medicinal chemistry and their potential applications in drug development (Bruni et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-benzyl-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-16(21)13-10-14-15(20)18(8-5-9-19(14)17-13)11-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVESXRSCZDIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCN(C(=O)C2=C1)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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